molecular formula C11H11F3O2 B1315727 Ethyl 2-(4-(trifluoromethyl)phenyl)acetate CAS No. 721-63-1

Ethyl 2-(4-(trifluoromethyl)phenyl)acetate

Cat. No. B1315727
Key on ui cas rn: 721-63-1
M. Wt: 232.2 g/mol
InChI Key: BDVKGYOFECBKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635715B2

Procedure details

A solution of (trifluoro-p-tolyl)-acetic acid (19.85 g, 97.2 mmol) in EtOH (200 mL) was treated with H2SO4, 36N (16.4 mL, 194 mmol). The reaction was heated at reflux. After 48 hours, the reaction was cooled to 23° C., diluted with EtOAc (750 mL), washed with saturated NaHCO3 solution (2×400 mL) and brine (400 mL), dried over MgSO4, and concentrated in vacuo affording 20.98 g of ethyl 2-(4-(trifluoromethyl)phenyl)acetate.
Quantity
19.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.OS(O)(=O)=O.[CH3:20][CH2:21]O>CCOC(C)=O>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([O:12][CH2:20][CH3:21])=[O:11])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
19.85 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)CC(=O)O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
200 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
750 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution (2×400 mL) and brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)CC(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 20.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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